
3-(4-Chloro-2-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of propanoic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-nitrophenyl)propanoic acid typically involves the nitration of 4-chlorophenylpropanoic acid. The nitration process introduces a nitro group at the 2-position of the phenyl ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The propanoic acid moiety can be oxidized to form the corresponding carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(4-Chloro-2-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acid derivatives.
Applications De Recherche Scientifique
3-(4-Chloro-2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-2-nitrophenyl)propanoic acid depends on its interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and the propanoic acid moiety can also contribute to the compound’s binding affinity and specificity towards molecular targets, such as enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloro-4-nitrophenyl)propanoic acid
- 3-(4-Nitrophenyl)propanoic acid
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
Uniqueness
3-(4-Chloro-2-nitrophenyl)propanoic acid is unique due to the specific positioning of the chlorine and nitro groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C9H8ClNO4 |
|---|---|
Poids moléculaire |
229.62 g/mol |
Nom IUPAC |
3-(4-chloro-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1,3,5H,2,4H2,(H,12,13) |
Clé InChI |
IKOQKAQMWOITNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


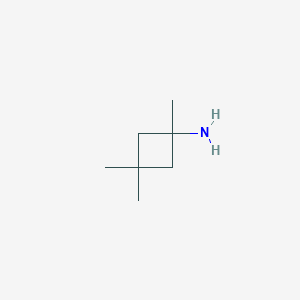
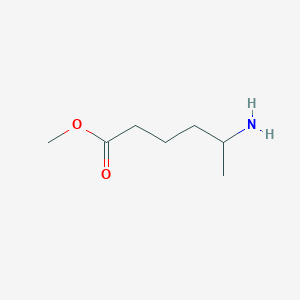
![2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid](/img/structure/B13565541.png)
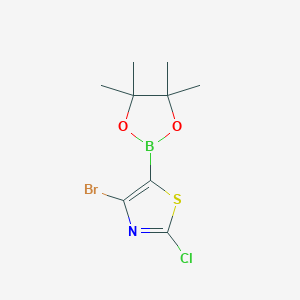
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)
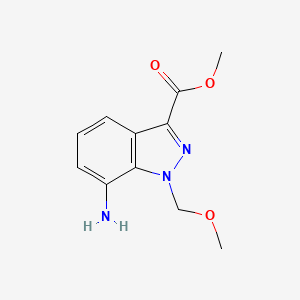


![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)

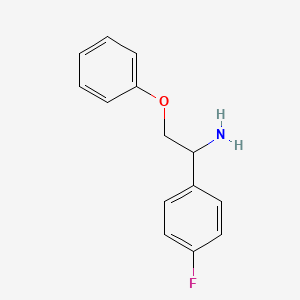


![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
